molecular formula C10H18ClNO3 B6609493 methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2866317-85-1

methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B6609493
CAS No.: 2866317-85-1
M. Wt: 235.71 g/mol
InChI Key: XJIDNFDTRNQOGW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride (M2H6AC) is a novel compound that has been gaining attention in the scientific community due to its wide range of potential applications in research and development. M2H6AC is a chiral compound, meaning it has two mirror-image forms, which has the potential to be used as a chiral selector in high-performance liquid chromatography (HPLC). Additionally, M2H6AC has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It has also been used as a fluorescent probe in the study of protein-ligand interactions.

Scientific Research Applications

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it has been used to study the mechanism of action of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It has also been used as a chiral selector in high-performance liquid chromatography (HPLC).

Mechanism of Action

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. It works by binding to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and thrombin. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. Inhibition of COX-2 can lead to reduced inflammation, while inhibition of thrombin can lead to reduced blood clotting.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is a chiral compound, meaning it can be used as a chiral selector in HPLC. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time. However, it is important to note that this compound is an inhibitor of enzymes such as COX-2 and thrombin, meaning it should not be used in experiments that involve these enzymes.

Future Directions

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride has a wide range of potential applications in scientific research and development. It could be used as a fluorescent probe in the study of protein-ligand interactions, or as a chiral selector in HPLC. Additionally, it could be used to study the mechanism of action of other enzymes, or to develop new inhibitors of enzymes such as COX-2 and thrombin. Finally, it could be used to develop new therapeutic agents for the treatment of diseases such as inflammation and blood clotting disorders.

Synthesis Methods

Methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride is synthesized via a three-step process. The first step involves the reaction of 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid with methyl iodide, resulting in the formation of the methyl ester. The second step involves the reaction of the methyl ester with sodium hydroxide, resulting in the formation of the sodium salt. Finally, the sodium salt is treated with hydrochloric acid, resulting in the formation of this compound.

Properties

IUPAC Name

methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-8(12)10(13)5-9(6-10)3-2-4-11-7-9;/h11,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDNFDTRNQOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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